N-[2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
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Description
“N-[2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide” is a compound that belongs to the class of organic compounds known as alpha amino acid amides . It is a derivative of aminothiazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde in good yields (68−73%) .Molecular Structure Analysis
The molecular formula of the compound is C16H12N4O2S2. It has an average mass of 356.422 Da and a monoisotopic mass of 356.040161 Da . The theoretically optimized geometrical structures were examined using the M06/6-311G+(d,p) function of density function theory .Chemical Reactions Analysis
While specific chemical reactions involving “N-[2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide” are not available, reactions of similar compounds have been studied. For example, aminothiazole Schiff base ligands were exploited in lieu of chelation with bivalent metal (cobalt, nickel, copper, and zinc) chlorides in a 1:2 (M:L) ratio .Scientific Research Applications
Antitumor Activity
Research has identified benzothiazole derivatives as potent antitumor agents. A study synthesized various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives showing considerable anticancer activity against multiple human tumor cell lines. These compounds leverage the pharmacophoric group of 2-(4-aminophenyl)benzothiazole, demonstrating efficacy in vitro against cancers derived from nine neoplastic diseases (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Another study on 4-thiazolidinones containing the benzothiazole moiety highlighted their antitumor screening against various cancer cell lines. Some compounds showed significant activity, particularly against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (D. Havrylyuk et al., 2010).
Antibacterial Properties
Benzothiazoles have also been studied for their antibacterial properties. Schiff bases derived from benzothiazoles have shown to possess antibacterial activities against pathogenic bacterial species such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, suggesting their potential application in combating bacterial infections (Mahmood-ul-hassan, Z. Chohan, C. Supuran, 2002).
Molecular Docking and Antimicrobial Evaluation
Further research involving the synthesis and molecular docking of benzothiazole derivatives has provided insights into their antimicrobial potential. One study highlighted the synthesis of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl) acetamide derivatives, which exhibited antimicrobial activity against both gram-positive and gram-negative bacteria, as well as fungi. The study emphasizes the compatibility of the antimicrobial activity of these compounds with standard drugs, indicating their potential as effective antimicrobial agents (S. Pawar et al., 2021).
properties
IUPAC Name |
N-[2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-9(22)18-10-6-7-11-14(8-10)25-16(19-11)21-17-20-15-12(23-2)4-3-5-13(15)24-17/h3-8H,1-2H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMUQRAYCOZYGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide |
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